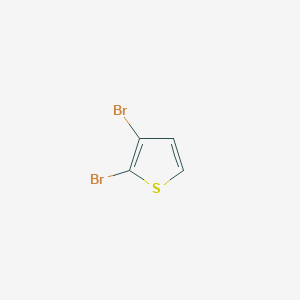
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate (TB-D-Manp-TCA) is a synthetic carbohydrate molecule that has been used in a variety of scientific research applications. It is a novel compound that has been used in a range of studies involving enzymatic reactions, drug delivery, and biocatalysis. TB-D-Manp-TCA is a unique compound due to its ability to form stable complexes with a wide range of enzymes and proteins. It is also known for its high selectivity for certain enzymes and proteins, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis of Complex Oligosaccharides
Synthesis of Mannose and Glucose Oligomers : Zhu and Kong (2001) described the synthesis of alpha-(1→6)-linked mannose oligosaccharides and beta-(1→6)-linked glucose oligosaccharides using sugar trichloroacetimidates as donors. This method allowed for the selective formation of disaccharides, which were then extended to tetra-, hexa-, octa-, and dodecasaccharides through further coupling reactions. The approach highlights the utility of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate in constructing complex carbohydrate structures Zhu & Kong, 2001.
Construction of Mannose Heptasaccharide : Zeng, Zhang, and Kong (2002) achieved the synthesis of a mannose heptasaccharide structure found in the pathogenic yeast Candida glabrata. This synthesis demonstrated the compound's role in forming oligosaccharides that mimic structures found in nature, contributing to our understanding of biological recognition and infection mechanisms Zeng, Zhang, & Kong, 2002.
Antigenic Oligosaccharides Synthesis
- Synthesis of Antigenic Oligosaccharides : The synthesis of oligosaccharides related to antigenic factors and natural products, such as those found in Microsporum gypseum and related species of Trychophyton, illustrates the application of this compound in generating structures with potential biological and immunological significance Heng, Ning, & Kong, 2001.
Drug Delivery and Anticancer Research
- Modification of Saponins for Drug Delivery : Cmoch, Pakulski, Swaczynová, and Strnad (2008) explored the modification of saponins with mannosyl residues to facilitate drug delivery through interactions with mannose receptors. This research underscores the potential of this compound in the development of targeted therapeutics Cmoch et al., 2008.
Glycosylation Methodology
- Glycosylation Studies : Gola, Tilve, and Gallo-Rodriguez (2011) conducted glycosylation studies highlighting the influence of solvent and temperature on the regio- and stereoselectivity of glycosylations. This work is critical for refining synthetic strategies in carbohydrate chemistry Gola, Tilve, & Gallo-Rodriguez, 2011.
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate, also known as [(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate, is primarily used as a glycosylation reagent . Its primary targets are the hydroxyl groups present in various molecules, which it glycosylates to form complex carbohydrates .
Mode of Action
The compound acts as a donor for glycosylation reactions . It is converted into an active imidate donor in the presence of a base . This active form can then react with a suitable acceptor molecule to form a glycosidic bond . The reaction is selective, allowing for the formation of specific glycosides .
Biochemical Pathways
The compound is involved in the glycosylation pathway . Glycosylation is a critical biochemical process that involves the attachment of a glycosyl group to another molecule. This process is essential for the synthesis of glycoconjugates and oligosaccharides, which play crucial roles in various biological functions .
Pharmacokinetics
It is known to be soluble in chloroform and insoluble in water . This suggests that it may have good membrane permeability, which could potentially enhance its bioavailability.
Result of Action
The primary result of the compound’s action is the formation of glycosides . These are molecules in which a sugar is bound to another functional group via a glycosidic bond. Glycosides have various applications in biology and medicine, including in drug discovery and vaccine development .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of a base and the solvent used, can affect the efficiency of the glycosylation reaction . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to store the compound under dry conditions at -20°C .
properties
IUPAC Name |
[3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFOWIANASXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl3NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

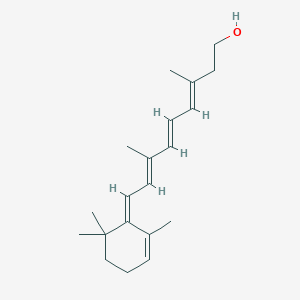
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
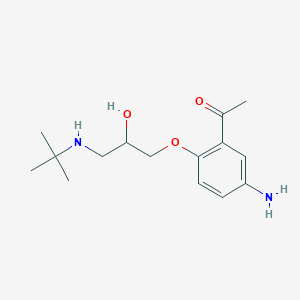


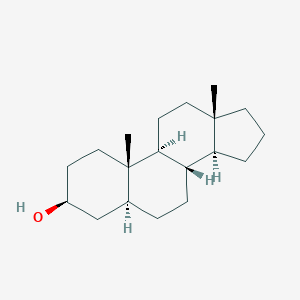
![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)
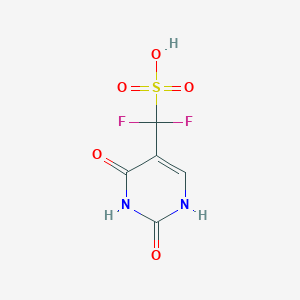
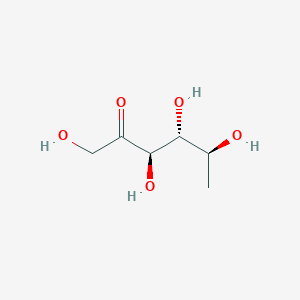
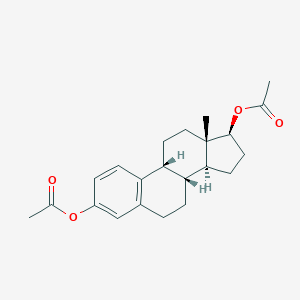
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)


